

reactivity comparison Hoffer's chlorosugar other halosugar derivatives

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Compound Focus: Hoffer's chlorosugar

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Reactivity Profile of Hoffer's Chlorosugar

The table below summarizes the key reactivity characteristics of **Hoffer's chlorosugar** based on a specific synthetic application.

Feature	Description
Reaction Type	S _N 2 (Bimolecular Nucleophilic Substitution) [1]
Reaction Site	Anomeric carbon of the sugar [1]
Leaving Group	Chloride (Cl ⁻) [1]
Stereochemical Outcome	Stereoselective, inversion of configuration to form β-anomers [1] [2]
Regiochemical Outcome	Regioselective for N2-tetrazolyl products over N1-substitution [1]
Key Condition	K ₂ CO ₃ in THF [1]

Experimental Protocol for SN2 Reaction

The following methodology is adapted from the research paper for the stereoselective and regioselective synthesis of N2- β -tetrazolyl nucleosides using **Hoffer's chlorosugar** [1]:

- **Reaction Setup:** The reaction is performed in **tetrahydrofuran (THF)** as the solvent.
- **Reagents:** The key reactants are **Hoffer's chlorosugar** (α -chlorosugar) and a 5-substituted aromatic tetrazole.
- **Base:** **Potassium carbonate (K_2CO_3)** is used, likely to deprotonate the tetrazole, generating the nucleophilic anion.
- **Proposed Mechanism:** The mechanism proceeds through a direct **S_N2 -type displacement** at the anomeric carbon. The tetrazole anion attacks the anomeric carbon from the face opposite to the leaving group, leading to an inversion of configuration and forming the β -configured nucleoside.

This workflow diagram illustrates the proposed reaction mechanism:



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Interpretation of Reactivity

The high reactivity and observed selectivity of **Hoffer's chlorosugar** can be understood through several chemical principles:

- **Leaving Group Ability:** The chloride ion (Cl^-) is a good leaving group, facilitating the nucleophilic attack at the anomeric center [1].
- **S_N2 Mechanism:** The S_N2 pathway is characterized by a single, concerted step with inversion of configuration, explaining the high stereoselectivity for the β -anomer [1] [2].
- **Theoretical Support:** The reported regioselectivity (preference for N2 over N1 substitution on the tetrazole) is influenced by **stereoelectronic and steric effects**, which were supported by a theoretical Density Functional Theory (DFT) study [1].

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References

1. Regioselective and stereoselective route to N2- β -tetrazolyl unnatural... [pubmed.ncbi.nlm.nih.gov]
2. Regioselective and stereoselective route to... | Semantic Scholar [semanticscholar.org]

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